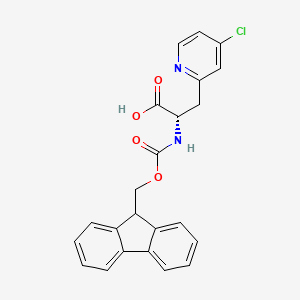![molecular formula C13H19N3O4 B12096907 7-[(tert-Butoxy)carbonyl]-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B12096907.png)
7-[(tert-Butoxy)carbonyl]-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[(tert-Butoxy)carbonyl]-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid is a complex organic compound with a molecular formula of C13H19N3O4 and a molecular weight of 281.31 g/mol . This compound is characterized by its imidazo[1,2-a]pyrazine core, which is a fused bicyclic structure, and a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(tert-Butoxy)carbonyl]-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid typically involves multiple stepsThe reaction conditions often involve the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
7-[(tert-Butoxy)carbonyl]-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected nitrogen or other reactive sites on the imidazo[1,2-a]pyrazine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like triethylamine (TEA) or sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
7-[(tert-Butoxy)carbonyl]-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7-[(tert-Butoxy)carbonyl]-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc group can be selectively removed under acidic conditions, revealing the active amine functionality. This amine can then participate in various biochemical reactions, including binding to enzymes or receptors, thereby modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
- 7-[(tert-Butoxy)carbonyl]-7-azaspiro[3.5]nonane-2-carboxylic acid
- 7-[(tert-Butoxy)carbonyl]amino}methyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid
Uniqueness
Compared to similar compounds, 7-[(tert-Butoxy)carbonyl]-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid stands out due to its specific imidazo[1,2-a]pyrazine core structure, which imparts unique chemical and biological properties. The presence of the Boc protecting group also allows for selective deprotection and functionalization, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C13H19N3O4 |
|---|---|
Peso molecular |
281.31 g/mol |
Nombre IUPAC |
2-methyl-7-[(2-methylpropan-2-yl)oxycarbonyl]-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-3-carboxylic acid |
InChI |
InChI=1S/C13H19N3O4/c1-8-10(11(17)18)16-6-5-15(7-9(16)14-8)12(19)20-13(2,3)4/h5-7H2,1-4H3,(H,17,18) |
Clave InChI |
QZVBMAQYAXFHEW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N2CCN(CC2=N1)C(=O)OC(C)(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(1R,5R,11aS)-methyl 8-oxooctahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carboxylate](/img/structure/B12096852.png)

![[3-(1,3-Thiazol-2-yloxy)phenyl]methanamine hydrochloride](/img/structure/B12096864.png)

![2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-N-naphthalen-2-yl-3-phenylpropanamide](/img/structure/B12096877.png)



